molecular formula C10H11NO2 B13342783 (R)-1-Phenylazetidine-2-carboxylic acid

(R)-1-Phenylazetidine-2-carboxylic acid

Cat. No.: B13342783
M. Wt: 177.20 g/mol
InChI Key: QPQDRZKUVIGWMV-SECBINFHSA-N
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Description

®-1-Phenylazetidine-2-carboxylic acid is a chiral azetidine derivative with a phenyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Phenylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-phenylamino acids under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of ®-1-Phenylazetidine-2-carboxylic acid may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of chiral catalysts or resolution techniques can ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-1-Phenylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The azetidine ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce azetidine derivatives with altered ring structures.

Scientific Research Applications

®-1-Phenylazetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

    1-Phenylazetidine-2-carboxylic acid: The racemic mixture of the compound.

    1-Benzylazetidine-2-carboxylic acid: A similar compound with a benzyl group instead of a phenyl group.

    1-Phenylpyrrolidine-2-carboxylic acid: A structurally related compound with a pyrrolidine ring.

Uniqueness: ®-1-Phenylazetidine-2-carboxylic acid is unique due to its chiral nature and specific structural features. The presence of the phenyl group and the azetidine ring imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-1-phenylazetidine-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1

InChI Key

QPQDRZKUVIGWMV-SECBINFHSA-N

Isomeric SMILES

C1CN([C@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1CN(C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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